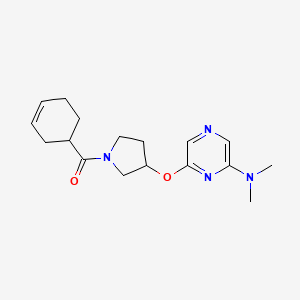

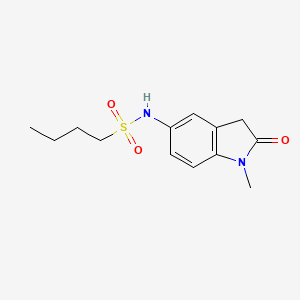

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

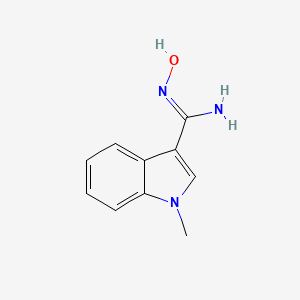

“N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic compound. It contains a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-pyran ring, the 1,2,4-oxadiazole ring, and the benzamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole and benzamide groups, both of which are polar and could participate in various chemical reactions. The tetrahydro-2H-pyran ring, being a saturated cyclic ether, might be relatively less reactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of the oxadiazole and benzamide groups, while its stability could be affected by the presence of the tetrahydro-2H-pyran ring .

Aplicaciones Científicas De Investigación

Synthesis and Antimycobacterial Screening

Compounds structurally similar to "N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. For example, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated promising lead molecules with significant minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents (Nayak et al., 2016).

Antimicrobial Activity

Another research avenue involves the synthesis of compounds with potential antimicrobial activities. For instance, derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide have shown significant antibacterial activity against common pathogens such as Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida species (Aytemir et al., 2003).

Catalytic Synthesis and Characterization

The compound's structure suggests potential routes for catalytic synthesis and characterization of novel benzamide derivatives. For example, catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives has been achieved through 1,3-dipolar cycloaddition and rearrangement, highlighting a method for producing novel classes of compounds rapidly under mild conditions without a catalyst (Liu et al., 2014).

Antioxidant Evaluation

Additionally, the synthesis of functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles and their antioxidant activities have been investigated. Some synthesized compounds demonstrated excellent antioxidant activity and showed high protection against DNA damage, indicating their potential for further pharmaceutical development (Bondock et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of the compound “N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” are currently unknown. The compound is structurally similar to other 1,2,4-oxadiazoles, which have been found to exhibit a broad spectrum of biological activities . .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions of this compound would depend on its target.

Biochemical Pathways

1,2,4-oxadiazoles have been found to exhibit anti-infective properties, suggesting they may interfere with the biochemical pathways of infectious agents .

Result of Action

Given the anti-infective properties of other 1,2,4-oxadiazoles, it is possible that this compound may have similar effects .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds play significant roles in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-15(12-4-2-1-3-5-12)16-10-13-17-14(18-21-13)11-6-8-20-9-7-11/h1-5,11H,6-10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINPLIVXEYKGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358186.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2358192.png)

![(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2358195.png)

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)